![molecular formula C9H9ClO3 B7982944 4-Methoxyphenyl chloroacetate CAS No. 36560-13-1](/img/structure/B7982944.png)
4-Methoxyphenyl chloroacetate
Overview
Description
4-Methoxyphenyl chloroacetate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sonication Effects on Non-Radical Reactions : A study by Tuulmets et al. (2014) investigated the effects of ultrasonic irradiation on the hydrolysis of 4-methoxyphenyl dichloroacetate. They found significant kinetic sonication effects at sound intensities not inducing cavitation, suggesting potential applications in sonochemistry beyond cavitation effects (Tuulmets et al., 2014).
Detritylation Agent in Oligonucleotide Synthesis : Sinyakov et al. (2014) studied a photogenerator of trichloroacetic acid, derived from a compound related to 4-Methoxyphenyl chloroacetate, as a detritylation agent in oligonucleotide microarray synthesis. This highlights its potential use in oligonucleotide synthesis processes (Sinyakov et al., 2014).
Corrosion Inhibition : Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid medium. They found it to be an effective inhibitor, providing insights into its potential application in corrosion control (Bentiss et al., 2009).
Estrogenic Metabolites Formation : A study by Bulger et al. (1985) investigated the role of hepatic monooxygenases in generating estrogenic metabolites from methoxychlor and its contaminants, which include derivatives of 4-Methoxyphenyl chloroacetate. This research provides insights into the estrogenic and proestrogenic properties of such compounds (Bulger et al., 1985).
Synthesis and Reaction Mechanism Study : Liu et al. (2009) conducted a study on the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid, providing valuable insights into the chemical behavior and potential applications of such compounds in various synthesis processes (Liu et al., 2009).
properties
IUPAC Name |
(4-methoxyphenyl) 2-chloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUOZZTNYZVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035712 | |
Record name | 4-Methoxyphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36560-13-1 | |
Record name | 4-Methoxyphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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